2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone
Description
Properties
IUPAC Name |
2-(chloromethyl)-8-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-5-6-4-9(14)7-2-1-3-8(12)10(7)13-6/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPTYOSWWVWFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=CC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589830 | |
| Record name | 2-(Chloromethyl)-8-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946755-53-9 | |
| Record name | 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946755-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-8-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
- The synthesis begins with 8-fluoro-4(1H)-quinolinone, which can be prepared via cyclization reactions involving fluoro-substituted anilines and β-ketoesters or related precursors.
- Fluorination at the 8-position is typically achieved by selective fluorination reagents or via starting from fluorinated aniline derivatives.
Chloromethylation Process
- The chloromethylation step is generally carried out by reacting 8-fluoro-4(1H)-quinolinone with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrogen chloride under controlled conditions.
- The reaction conditions (solvent, temperature, acid catalyst) are optimized to achieve selective substitution at the 2-position without affecting the quinolinone core or the fluorine substituent.
Alternative Synthetic Routes
- Some patents describe multistep routes starting from 2-fluoroaniline derivatives, involving protection, fluorination, enamine formation, and cyclization (Conrad-Limpach reaction), followed by chloromethylation.
- These routes, however, tend to be longer and have lower overall yields (~4%), making direct chloromethylation of 8-fluoro-4(1H)-quinolinone more practical for scale-up.
| Step | Reagents/Conditions | Product Yield (%) | Notes |
|---|---|---|---|
| Fluorination of aniline | Selectfluor or similar fluorinating agents | Variable | Expensive reagents; pungent and corrosive |
| Enamine formation & cyclization | 2-methyl-acetoacetic ester, acid catalyst, reflux | 11-69 | Conrad-Limpach method; yields vary by method |
| Chloromethylation | Chloromethyl methyl ether, HCl, solvent, mild heat | Not explicitly reported | Direct chloromethylation of quinolinone core |
- The Conrad-Limpach synthesis approach involves multiple steps with relatively low overall yield and requires expensive fluorinating agents, which are corrosive and pungent, posing challenges for commercial-scale production.
- Direct chloromethylation of 8-fluoro-4(1H)-quinolinone is preferred for industrial applications due to fewer steps and better efficiency.
- Optimization of chloromethylation parameters (e.g., acid catalyst type, solvent polarity, temperature) can improve selectivity and yield.
- Purification typically involves crystallization and chromatographic techniques to isolate the pure 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone.
| Method | Starting Material | Key Reagents | Number of Steps | Yield Range (%) | Comments |
|---|---|---|---|---|---|
| Multistep Conrad-Limpach route | 2-fluoroaniline derivatives | Selectfluor, 2-methyl-acetoacetic ester, acid catalysts | 6 | ~4-69 | Complex, low overall yield, expensive reagents |
| Direct chloromethylation | 8-fluoro-4(1H)-quinolinone | Chloromethyl methyl ether, HCl | 1 | Not explicitly reported | More practical for scale-up, fewer steps |
The preparation of this compound primarily involves chloromethylation of 8-fluoro-4(1H)-quinolinone. While multistep synthetic routes exist, they are less efficient and economically less favorable due to low yields and costly reagents. Direct chloromethylation offers a streamlined and scalable method, although detailed optimization studies are necessary to maximize yield and purity. The compound’s functional groups allow for versatile chemical modifications, underpinning its significance in pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The quinolinone core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of complex molecular architectures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, azides, thiols, and complex biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit a range of microorganisms, including bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger. The minimum inhibitory concentrations for these compounds typically range between 300 to 500 µg/mL, demonstrating their potential as antimicrobial agents .
Cancer Treatment
The compound has been investigated for its role in treating hyperproliferative disorders, particularly cancer. It functions as an inhibitor of receptor tyrosine kinases (RTKs), including c-Met, which is often overexpressed in various cancers such as melanoma and breast cancer. By inhibiting c-Met activity, this compound may help in managing tumor growth and progression .
Chemical Synthesis Applications
Synthesis of Quinoline Derivatives
this compound serves as an important intermediate in the synthesis of other quinoline derivatives. Its chloromethyl group allows for further functionalization, making it a versatile building block in organic synthesis. Recent advances have demonstrated efficient one-pot modular synthesis methods that utilize this compound to produce various substituted quinolones with high yields .
Antimicrobial Efficacy of Quinoline Derivatives
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 300 |
| Escherichia coli | 400 |
| Candida albicans | 500 |
| Aspergillus niger | 350 |
Cancer Treatment Efficacy
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Melanoma | c-Met inhibition | |
| Breast Cancer | RTK pathway modulation | |
| Neurodegenerative Disorders | Potential therapeutic applications |
Case Studies
Case Study 1: Antimicrobial Testing
In a study conducted to evaluate the antimicrobial efficacy of various quinoline derivatives, this compound was tested against multiple strains. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antimicrobial agents .
Case Study 2: Cancer Treatment Research
A clinical trial investigated the effects of quinoline-based compounds on patients with advanced melanoma. The study found that the administration of compounds similar to this compound led to reduced tumor sizes and improved patient outcomes by targeting the c-Met signaling pathway .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Quinolinone Derivatives
Key Findings :
Reactivity: The chloromethyl group at C2 in the target compound offers superior leaving-group ability compared to C4-chlorinated analogs (e.g., 4-Chloro-8-methylquinolin-2(1H)-one), enabling efficient alkylation or cross-coupling reactions . This contrasts with methyl or hydroxyl groups, which donate electron density .
Synthetic Utility: Unlike 4-azido-8-methylquinolin-2(1H)-one (synthesized via azide substitution at C4; 53–73% yield ), the target compound’s C2 chloromethyl group may facilitate Staudinger-like reactions or phosphazene intermediate formation for amine synthesis .
Biological Implications: Fluorinated quinolinones (e.g., 8-Fluoroquinolin-4-ol) exhibit enhanced cell permeability and resistance to oxidative metabolism compared to non-fluorinated analogs . Methyl or chloro substituents (e.g., 8-methyl-3,4-dihydro-2(1H)-quinolinone) are prone to microbial degradation under anaerobic conditions, whereas fluorine’s stability may prolong environmental persistence .
Biological Activity
2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a quinolinone core with a chloromethyl and a fluorine substituent. This unique structure contributes to its biological activity, making it a valuable scaffold for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating potent activity at non-cytotoxic concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 44 nM |
| Escherichia coli | 4.9–17 µM |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 11 nM |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 2.76 |
| CaCo-2 (colon adenocarcinoma) | 9.27 |
| 3T3-L1 (mouse embryo) | 1.143 |
These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory activity in preclinical models. Studies have shown that it can reduce inflammation markers and modulate immune responses, suggesting its potential for treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : It may interact with receptors involved in inflammatory pathways, leading to reduced cytokine production.
- DNA Intercalation : The quinolinone structure allows for potential intercalation into DNA, disrupting replication in cancer cells.
Case Studies
Several studies have explored the efficacy of this compound in vivo. For instance, one study reported its effectiveness in reducing tumor growth in mouse models of cancer, highlighting its potential as an anticancer agent . Another study demonstrated significant reductions in inflammatory markers in animal models treated with the compound, suggesting its utility in managing inflammatory conditions .
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 8-Iodo-1H-quinolin-2-one | CuI, K₂CO₃, thiophenol | Isopropanol | 92.4 | |
| 4-Chloro-8-methylquinolin-2(1H)-one | Nucleophilic substitution (Cl → CH₂Cl) | DMF | 75–85 |
Basic Question: How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Answer:
Combined spectroscopic and crystallographic techniques are critical:
- X-ray crystallography : highlights high-resolution X-ray experiments (MoKα radiation, λ = 0.71073 Å) at 90 K to resolve molecular packing and bond angles. Crystals are grown via slow evaporation from methanol .
- IR spectroscopy : Key functional groups (e.g., C=O stretch at ~1630 cm⁻¹) are identified, as shown in for similar quinolinones .
- Elemental analysis : Confirms empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
Basic Question: What bioactivity assays are suitable for evaluating antimicrobial potential?
Answer:
MIC (Minimum Inhibitory Concentration) assays are standard. reports MIC₅₀/MIC₉₀ values for related compounds against Helicobacter pylori (22 µM/50 µM) using broth microdilution .
- Protocol : Serial dilutions in 96-well plates, incubated for 48 hours under microaerophilic conditions.
- Controls : Include positive (clarithromycin) and negative (DMSO vehicle) controls.
Q. Table 2: Bioactivity Data for Analogous Compounds
| Compound | Target Strain | MIC₅₀ (µM) | MIC₉₀ (µM) | Reference |
|---|---|---|---|---|
| 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone | H. pylori 51 | 22 | 50 |
Advanced Question: How can crystallographic data resolve contradictions in reported molecular conformations?
Answer:
Discrepancies in bond lengths/angles (e.g., C-Cl vs. C-F interactions) require multipole refinement and Hirshfeld atom refinement (HAR) . details:
- Multipole refinement : Models electron density distortions caused by electronegative substituents (Cl, F).
- HAR : Improves hydrogen atom positioning in polar solvents .
- Validation : Compare with DFT-calculated geometries (e.g., B3LYP/6-311++G** basis set).
Advanced Question: What structure-activity relationships (SAR) govern halogen substituent effects?
Answer:
Fluoro and chloromethyl groups influence bioactivity via:
- Electron-withdrawing effects : Fluorine enhances metabolic stability; chloromethyl enables nucleophilic substitution (e.g., with cysteine residues in enzymes) .
- Steric effects : Bulkier substituents at C-8 reduce activity ( shows MIC increases with longer alkyl chains) .
- Case study : 4-Chloro-8-methylquinolin-2(1H)-one derivatives exhibit higher potency than non-halogenated analogs .
Advanced Question: How can computational methods predict enzyme binding modes?
Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like PI3 kinase (). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
